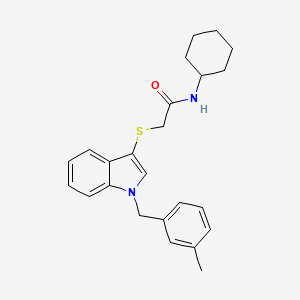

N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2OS/c1-18-8-7-9-19(14-18)15-26-16-23(21-12-5-6-13-22(21)26)28-17-24(27)25-20-10-3-2-4-11-20/h5-9,12-14,16,20H,2-4,10-11,15,17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHGHGKNOBGCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Thioacetamide Group: The indole derivative is then reacted with a thioacetamide reagent, such as thioacetic acid, under basic conditions to introduce the thioacetamide group.

Cyclohexyl Substitution: Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction, often using cyclohexylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thioacetamide group, yielding a simpler amine derivative.

Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Antimicrobial Activity

N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

Studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells. For instance, derivatives of indole-based compounds have been shown to inhibit cancer cell proliferation effectively, with IC50 values indicating potent activity against specific cancer types .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been identified as inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's. This suggests that this compound could be explored further for its neuroprotective effects.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thioacetamide group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) Indole Substitution Patterns

- Target Compound : The 1-position of the indole is substituted with a 3-methylbenzyl group, while the 3-position contains a thioacetamide linkage.

- Compound 42 (): Features a pyrimido[5,4-b]indole core instead of a simple indole, with a 5-methyl-4-oxo-3-phenyl substituent. This modification enhances rigidity and may improve receptor binding specificity .

- 4a (): Contains a 4-chlorobenzyl group at the indole 1-position and a pyridin-4-yl acetamide group, introducing halogen and heteroaromatic elements that alter electronic properties .

b) Cycloalkyl vs. Aromatic Substituents

- Target Compound : Utilizes a cyclohexyl group on the acetamide nitrogen, contributing to lipophilicity and steric bulk.

- N-(1-Phenylethyl) Derivatives (): Incorporate aromatic substituents (e.g., phenylethyl) that enhance π-π stacking interactions but may reduce metabolic stability .

c) Thioacetamide Linkage Modifications

- Target Compound : The thioether (-S-) bridge connects the indole and acetamide, offering metabolic resistance compared to oxygen-based analogs.

- Compound 2a–i (): Replace the thioacetamide with a 1,3,4-oxadiazole-thione moiety, altering electronic density and hydrogen-bonding capacity .

a) Toll-Like Receptor 4 (TLR4) Activity

- Compound 42 (): Demonstrated selective TLR4 binding due to the pyrimidoindole core’s planar structure, which mimics endogenous ligands .

b) Solubility and Bioavailability

- Thioether linkages (target compound) resist oxidative metabolism better than ethers, as seen in Compound 2a–i () .

c) Crystallographic and Spectroscopic Data

- N-(2-Chlorophenyl) Analog (): X-ray studies reveal rotational flexibility in the acetamide group, influenced by steric effects of the chlorophenyl substituent .

- N-O-Bidentate Derivatives (): Exhibit strong hydrogen-bonding capabilities due to N,O-directing groups, unlike the target compound’s cyclohexyl group .

Key Research Findings and Gaps

- Structural Insights : The target compound’s 3-methylbenzyl and cyclohexyl groups balance lipophilicity and steric effects, but comparative activity data against TLRs or other targets are lacking in the evidence.

- Synthetic Scalability : HATU/DMF-mediated routes () are efficient for analogs, but optimization may be needed for large-scale production of the target compound .

- Unanswered Questions : The impact of replacing the indole core with pyrimidoindole (as in Compound 42) on the target’s bioactivity remains unexplored .

Biological Activity

N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound comprises a cyclohexyl group, an indole moiety, and a thioacetamide linkage. The synthesis typically involves several steps:

- Formation of the Indole Moiety : The indole ring can be synthesized via Fischer indole synthesis.

- Introduction of the Thioacetamide Group : The indole derivative is reacted with thioacetic acid under basic conditions.

- Cyclohexyl Substitution : Cyclohexylamine is used for nucleophilic substitution to introduce the cyclohexyl group.

These synthetic routes allow for the creation of this compound with specific functional groups that influence its biological activity .

The biological activity of this compound is primarily attributed to its interaction with various biological receptors. The indole moiety is known to engage with serotonin receptors, potentially modulating neurotransmitter activity, which could lead to neuroprotective effects. Additionally, the thioacetamide group may facilitate binding to metal ions or other biomolecules, enhancing the compound's overall bioactivity .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related class of N-substituted phenyl compounds has shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The structure-activity relationship suggests that substituents on the phenyl ring play a crucial role in determining antimicrobial efficacy .

Neuroprotective Effects

Research has indicated that certain derivatives of thioacetamides can protect neuronal cells from oxidative stress-induced damage. For example, compounds designed with similar structural motifs have demonstrated neuroprotective effects in PC12 cells against sodium nitroprusside-induced toxicity . This suggests that this compound may also possess neuroprotective properties.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclohexyl-2-((1-(4-methoxybenzyl)-1H-indol-3-yl)thio)acetamide | Methoxy group instead of methyl | Potentially lower lipophilicity |

| N-cyclohexyl-2-((1-(3-chlorobenzyl)-1H-indol-3-yl)thio)acetamide | Chlorine atom substitution | Enhanced reactivity due to electronegativity |

The presence of the methyl group in this compound may enhance its lipophilicity and facilitate deeper tissue penetration compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antimicrobial Screening : A study screened various thioacetamides against E. coli and C. albicans, revealing that structural modifications significantly impacted their antimicrobial efficacy .

- Neuroprotection : Research on related thioacetamides indicated their ability to mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.